molecular formula C14H15NO3 B052623 2-(2,3,4-Trimethoxyphenyl)pyridine CAS No. 1243853-02-2

2-(2,3,4-Trimethoxyphenyl)pyridine

Numéro de catalogue: B052623
Numéro CAS: 1243853-02-2
Poids moléculaire: 245.27 g/mol
Clé InChI: RZQINOBUZKLQOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3,4-Trimethoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 2,3,4-trimethoxyphenyl group. The methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring contribute to its electronic and steric properties, influencing interactions with biological targets such as tubulin or kinases .

Propriétés

IUPAC Name

2-(2,3,4-trimethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQINOBUZKLQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Suzuki-Miyaura Coupling: A Dominant Approach

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing 2-(2,3,4-trimethoxyphenyl)pyridine. This two-step protocol involves:

  • Preparation of 2-bromopyridine intermediates

  • Cross-coupling with 2,3,4-trimethoxyphenylboronic acid

In a representative procedure from, 2-bromopyridine reacts with 2,3,4-trimethoxyphenylboronic acid (1.2 eq) in toluene-ethanol (4:1) at 80°C for 72 hours using PdCl₂(dppf) (5 mol%) and Na₂CO₃ (3 eq). The reaction mixture undergoes Celite filtration and chromatographic purification (hexane/ethyl acetate 9:1) to yield the target compound in 85% purity.

Critical Parameters:

  • Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems

  • Solvent optimization : Mixed polar/nonpolar solvents prevent boronic acid decomposition

  • Temperature control : Prolonged heating (≥72 hours) compensates for low reactivity at the pyridine 2-position

Microwave-Assisted Synthesis

Recent advancements in demonstrate microwave irradiation significantly accelerates coupling reactions. A mixture of 2-bromopyridine (1 eq), 2,3,4-trimethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (4 eq) in dioxane/H₂O (3:1) irradiated at 126°C for 25 minutes achieves 93% conversion. This method reduces reaction time from days to minutes while maintaining yield.

Alternative Synthetic Pathways

Negishi Coupling for Challenging Substrates

When boronic acid availability is limited, Negishi coupling offers a viable alternative. Treatment of 2-pyridylzinc chloride with 2,3,4-trimethoxyphenyl iodide (1.05 eq) in THF at 0°C using Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) produces the target compound in 78% yield. While less atom-economical than Suzuki coupling, this method avoids boronic acid synthesis challenges.

Analytical Characterization

Spectroscopic Validation

All synthetic batches require rigorous NMR and HRMS analysis:

¹H NMR (CDCl₃, 300 MHz) :

  • δ 8.10–8.05 (m, 1H, pyridine-H)

  • δ 7.35–7.30 (m, 1H, pyridine-H)

  • δ 6.90 (s, 1H, aryl-H)

  • δ 3.85 (s, 9H, OCH₃)

HRMS (ESI+) :

  • Calculated for C₁₄H₁₆NO₃ [M+H]⁺: 246.1130

  • Observed: 246.1128

Yield Optimization Strategies

Substituent Effects on Reaction Efficiency

Data aggregated from and reveal distinct patterns:

Boronic Acid SubstituentYield (%)Reaction Time (h)
2,3,4-Trimethoxyphenyl8972
3,4,5-Trimethoxyphenyl9268
4-Methoxyphenyl9548

Electron-donating methoxy groups at meta/para positions enhance reactivity compared to ortho-substituted analogues.

Industrial-Scale Considerations

Catalyst Recycling Techniques

Pd recovery systems using polymer-supported catalysts achieve 85% metal reclamation after five cycles without yield loss. This approach reduces production costs by $12–$15 per gram at multi-kilogram scales.

Challenges and Limitations

Steric Hindrance at the Pyridine 2-Position

Comparative molecular modeling from shows a 15% decrease in coupling efficiency when substituting pyridine 2-bromo vs. 3-bromo derivatives. This steric effect necessitates:

  • Increased catalyst loading (7–10 mol%)

  • High-boiling solvents (e.g., DMF, 150°C)

  • Prolonged reaction times (≥96 hours)

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid.

Major Products:

Applications De Recherche Scientifique

Antimicrobial Activity

Pyridine derivatives, including 2-(2,3,4-trimethoxyphenyl)pyridine, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial and antiviral activities. The presence of methoxy groups enhances these properties by improving the interaction with microbial targets.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the compound's ability to interact with specific proteins in microbial cells, disrupting their function and leading to cell death .
  • Case Studies : Various studies have highlighted the effectiveness of pyridine derivatives against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Its structural features allow it to act as a scaffold for developing novel anticancer agents.

  • Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the phenyl ring can enhance the compound's potency. For instance, derivatives with additional methoxy groups or different substituents have shown improved inhibitory effects on tumor growth .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can effectively inhibit various enzymes relevant to disease processes.

  • Target Enzymes : Notably, it has been studied for its inhibitory effects on alkaline phosphatase (h-TNAP), which is linked to cancer progression. Compounds derived from this structure have shown IC50 values significantly lower than standard inhibitors like levamisole .
  • In Silico Studies : Molecular docking studies suggest that the compound's binding affinity to target enzymes is influenced by its structural features, including the orientation of methoxy groups which facilitate strong interactions with active sites .

Summary of Research Findings

Application TypeKey FindingsReferences
AntimicrobialEffective against E. coli, S. aureus, and fungi; enhanced activity due to methoxy groups
AnticancerSignificant cytotoxicity in HeLa and MCF-7 cells; structure modifications improve potency
Enzyme InhibitionStrong inhibitor of h-TNAP; binding affinity influenced by structural modifications

Mécanisme D'action

The primary mechanism by which 2-(2,3,4-Trimethoxyphenyl)pyridine exerts its effects is through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-(3,4,5-Trimethoxyphenyl)pyridine Derivatives
  • Structural Difference : The methoxy groups are positioned at 3,4,5 on the phenyl ring instead of 2,3,3.
  • Biological Activity :
    • Compound A (2-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)pyridine) exhibits cytotoxicity and apoptosis-inducing activity .
    • Compound B (2-(3-hydroxy-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyridine) inhibits cell survival comparable to combretastatin A-4 .
  • Key Insight : The 3,4,5-trimethoxy substitution enhances tubulin polymerization inhibition, whereas the 2,3,4-substituted analogs may favor kinase targeting .
4-(2,3,4-Trimethoxyphenyl)pyridine Derivatives
  • Example: 2-Amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile (Compound 1) Activity: IC50 values of 10 nM (A549), 0.33 nM (HT-29), and 0.25 nM (SMMC-7721) . Structural Advantage: The 4-fluorophenyl group at C-6 enhances lipid solubility and target affinity .

Core Structure Modifications

Imidazo[1,2-a]pyridine Derivatives
  • Examples :
    • 3-Nitro-2-(1-(3,4,5-trimethoxyphenyl)vinyl)imidazo[1,2-a]pyridine (3e): Melting point 171–173°C, yield 81% .
    • 3-Nitro-2-(1-(2,3,4-trimethoxyphenyl)vinyl)imidazo[1,2-a]pyridine (3f): Melting point 100–102°C, yield 94% .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
2-(2,3,4-Trimethoxyphenyl)pyridine ~285.3* Not reported Not reported 2,3,4-Trimethoxyphenyl
Compound 1 407.4 Not reported 67–81 2,3,4-Trimethoxyphenyl, 4-Fluorophenyl
3e 409.4 171–173 81 3,4,5-Trimethoxyphenyl, Nitro
3f 409.4 100–102 94 2,3,4-Trimethoxyphenyl, Nitro

*Estimated based on molecular formula.

Activité Biologique

2-(2,3,4-Trimethoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as an inhibitor of receptor tyrosine kinases and its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a trimethoxyphenyl group. This configuration is critical for its biological activity, as the functional groups present allow for various interactions with biological targets.

Feature Description
Chemical Formula C15_{15}H17_{17}N1_{1}O3_{3}
Molecular Weight 257.30 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are crucial in regulating cellular processes such as proliferation and differentiation, particularly in cancer cells.

Inhibition of Kinase Activity

The compound has been shown to inhibit specific kinase activities associated with tumor growth and metastasis. Enzyme assays reveal that it binds effectively to target proteins, demonstrating significant binding affinity and kinetic inhibition profiles. This mechanism underlines its potential application in cancer therapy .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

  • HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC50_{50} value in the low micromolar range.
  • MCF-7 (Breast Cancer) : Similar activity was observed, indicating potential effectiveness against hormone-responsive cancers.
  • HCT-116 (Colorectal Cancer) : The compound also demonstrated notable antiproliferative effects.

These results suggest that the biological activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound led to a significant increase in the percentage of cells at the G2/M phase compared to untreated controls. This is indicative of its role in disrupting normal cell cycle progression .
  • Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that the compound effectively inhibited new vessel growth, highlighting its potential anti-angiogenic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that variations in substitution patterns on the phenyl ring significantly influence biological activity:

Compound Name Structural Features Biological Activity
2-(3,4-Dimethoxyphenyl)pyridineContains two methoxy groupsLower antiproliferative activity
7-(1-Benzothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)furo[3,2-b]pyridineIncorporates a benzothiophene moietyDifferent pharmacological properties
2-(3-Methoxyphenyl)pyridineOne methoxy groupSimpler structure; varied activity

This table illustrates how the specific trimethoxy substitution pattern of this compound may enhance its biological efficacy compared to analogs with fewer or differently positioned substituents.

Q & A

Q. What are the established synthetic routes for 2-(2,3,4-Trimethoxyphenyl)pyridine derivatives, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between substituted pyridine precursors and trimethoxyphenyl moieties. For example, nitroimidazo[1,2-a]pyridine scaffolds can be synthesized via reductive Cadogan annulation and sequential coupling with trimethoxyphenyl vinyl groups, achieving yields of 81–94% . Key optimization factors include:

  • Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography with cyclohexane/ethyl acetate (5:5) resolves intermediates .

Q. Table 1: Synthesis Parameters for Representative Derivatives

CompoundReaction TypeYield (%)Key Conditions
3e (Nitroimidazo derivative)Reductive annulation94DCM, 60°C, 12h
3f (Trimethoxyphenyl)Sequential coupling81EtOAc/cyclohexane, 80°C

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Methodological Answer: A multi-technique approach is essential for structural confirmation:

  • 1H/13C NMR : Assign methoxy (-OCH3) and pyridine proton environments (e.g., δ 3.8–4.0 ppm for methoxy groups) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ for C16H16N2O3: calculated 285.1234, observed 285.1230) .
  • TLC : Monitor reaction progress using cyclohexane/ethyl acetate (5:5) with Rf ~0.4 .
  • IR : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between solution-state NMR data and solid-state crystallographic findings for this compound derivatives?

Methodological Answer: Discrepancies often arise due to dynamic effects in solution (e.g., rotational isomerism) versus static crystal packing. Strategies include:

  • Recheck purity : Ensure no co-crystallized solvents or impurities skew NMR signals .
  • Computational modeling : Use DFT calculations to compare solution-state conformers with crystallographic geometries .
  • Variable-temperature NMR : Detect slow-exchange processes affecting signal splitting .
  • Supplementary techniques : Employ X-ray diffraction (e.g., SHELXL refinement) to validate solid-state structures .

Q. Table 2: Crystallographic Data for 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

ParameterValue
Space groupP21/c
a, b, c (Å)7.6283, 10.1745, 18.604
β (°)104.778
V (ų)1396.2
Z4

Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer: SAR studies require systematic variation of substituents and pharmacological profiling:

  • Substituent modification : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .
  • Bioactivity assays : Test inhibition of target enzymes (e.g., kinase assays) using purified derivatives.
  • Molecular docking : Map interactions with binding pockets (e.g., using PyMol or AutoDock) .
  • Data correlation : Use regression models to link substituent properties (Hammett σ, logP) to activity .

Q. How should researchers design experiments to address conflicting bioactivity data across studies involving this compound analogs?

Methodological Answer: Contradictory bioactivity data may stem from assay variability or compound stability. Mitigation steps:

  • Standardize protocols : Use identical cell lines (e.g., HEK293) and incubation times .
  • Stability testing : Monitor compound degradation in DMSO or aqueous buffers via LC-MS .
  • Dose-response curves : Generate EC50/IC50 values with ≥3 replicates to ensure reproducibility .
  • Control for metabolites : Test if metabolic activation (e.g., liver microsomes) alters activity .

Q. What safety and handling protocols are critical when working with this compound derivatives in laboratory settings?

Methodological Answer: While specific toxicity data may be limited, general precautions include:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste disposal : Segregate halogenated waste for professional treatment .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3,4-Trimethoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3,4-Trimethoxyphenyl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.